molecular formula C26H20ClNO5 B2948857 8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904451-36-1

8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2948857
CAS No.: 904451-36-1
M. Wt: 461.9
InChI Key: ASELAJOZMJPHDV-UHFFFAOYSA-N
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Description

The compound 8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (hereafter referred to as Compound A) is a heterocyclic derivative featuring a dioxinoquinolinone core. Its structure includes a 4-chlorobenzoyl group at position 8 and a 2-methoxyphenylmethyl substituent at position 4. The dioxinoquinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatility in interacting with biological targets .

Properties

IUPAC Name

8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO5/c1-31-22-5-3-2-4-17(22)14-28-15-20(25(29)16-6-8-18(27)9-7-16)26(30)19-12-23-24(13-21(19)28)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASELAJOZMJPHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the dioxino group: This step involves the cyclization of a suitable diol with the quinoline core under acidic conditions.

    Attachment of the 4-chlorobenzoyl group: This is typically done through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Addition of the 2-methoxyphenylmethyl group: This can be achieved through a nucleophilic substitution reaction, where the quinoline derivative reacts with a suitable benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural variations and computed physicochemical properties of Compound A and related analogs:

Compound ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų) Key References
Compound A 8-(4-Cl-benzoyl), 6-(2-MeO-benzyl) C₂₇H₂₁ClN₂O₅ 489.9* ~4.5 (estimated) ~65.1 (estimated)
Analog 1 8-(4-EtO-benzoyl), 6-(2-F-benzyl) C₂₆H₂₃FNO₅ 459.5 4.9 65.1
Analog 2 9-(2-Cl-phenyl) C₁₇H₁₄ClNO₃ 315.8 3.2 48.3
Analog 3 8-(4-F-benzoyl), 6-(3-MeO-benzyl) C₂₆H₂₀FNO₅ 445.4 4.7 65.1
Analog 4 6-(Acetamide derivative) C₂₈H₂₇N₃O₄ 469.5 3.8 87.6

*Note: Molecular weight for Compound A is calculated based on its formula (C₂₇H₂₁ClN₂O₅).

Key Observations:
  • Analog 2 (XLogP3 3.2) has reduced lipophilicity due to the absence of a benzoyl group .
  • Polar Surface Area (TPSA):
    • Compounds with acetamide substituents (Analog 4, TPSA 87.6) show increased polarity, which may enhance solubility but reduce blood-brain barrier penetration .
    • Compound A and analogs with benzoyl groups (TPSA ~65.1) balance lipophilicity and polarity, making them suitable for oral bioavailability .

Comparative Limitations

  • Data Gaps: Melting points, solubility, and in vitro/in vivo data are unavailable for Compound A, limiting direct pharmacological comparisons.
  • Structural Complexity: Compounds like those in (hydantoin/diketopiperazine-fused derivatives) introduce additional rings, altering target selectivity but complicating synthesis .

Biological Activity

The compound 8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Structural Characteristics

The compound belongs to the class of substituted quinolones and features a unique dioxin ring system. Its molecular formula is C25H20ClNO4C_{25}H_{20}ClNO_4, with a molecular weight of approximately 433.9 g/mol. The presence of both chlorobenzoyl and methoxyphenyl groups contributes to its chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide or dimethyl sulfoxide. Key reaction conditions such as pH, temperature, and catalysts are crucial for optimizing yields and purity.

Research indicates that compounds similar to this compound may exert their biological effects by interacting with various biological targets including enzymes and receptors. The exact pathways affected by this compound remain to be fully elucidated but are likely to involve inhibition of specific metabolic enzymes or modulation of receptor activity.

In Vitro Studies

Recent studies have employed various in vitro assays to evaluate the biological activity of related quinolone derivatives:

  • Antimicrobial Activity : Some derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : Evaluations on cancer cell lines have indicated that certain structural modifications can enhance cytotoxic effects.

Case Studies

  • Anticancer Activity : A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range. This suggests potential for further development as an anticancer agent.
  • Enzyme Inhibition : Another investigation revealed that derivatives could inhibit specific kinases involved in cancer progression, highlighting their potential role in targeted cancer therapies.

Data Table of Biological Activities

Biological ActivityTest SystemResultReference
AntimicrobialVarious bacterial strainsSignificant inhibition
CytotoxicityMCF-7 cancer cellsIC50 ~ 5 µM
Enzyme inhibitionKinase assaysModerate inhibition

Future Directions

Ongoing research aims to further explore the structure-activity relationship (SAR) of this compound and its derivatives. Future studies will likely focus on:

  • Mechanistic Studies : Detailed investigations into the biochemical pathways affected by the compound.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Formulation Development : Creating suitable drug delivery systems for enhanced bioavailability.

Q & A

Q. What are the established synthetic routes for 8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-[1,4]dioxinoquinolin-9-one, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. Key steps include:

  • Reductive amination : Use LiAlH₄ in THF to reduce nitrovinyl intermediates (e.g., (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine) to ethylamine derivatives, achieving ~60% yield .
  • Cyclization : Employ 3,4,5-trimethoxybenzaldehyde under argon reflux in ethanol for 16 hours to form the fused dioxinoquinoline core .
  • Purification : Silica gel chromatography (ethyl acetate/methanol gradients) is critical for isolating intermediates.
    Optimization : Increase yields by controlling stoichiometry (1:1 molar ratio of aldehydes and amines) and using molecular sieves to absorb water .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond angles (e.g., C–C–C = 108.6–125.3°) and torsion angles (e.g., C3–C2–C9–O1 = 4.0°) to confirm stereochemistry .
  • NMR : Analyze ¹H and ¹³C spectra for characteristic shifts:
    • Quinoline protons: δ 7.2–8.5 ppm (aromatic region).
    • Methoxy groups: δ 3.8–4.0 ppm .
  • IR : Validate carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • ATP-sensitive potassium channel modulation : Use patch-clamp electrophysiology to test openers/blockers, referencing thienoquinoline analogs (IC₅₀ ~10–100 nM) .
  • Cytotoxicity assays : Employ MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap ~4–5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate binding to potassium channels (e.g., Kir6.2/SUR1) with RMSD <2.0 Å .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., cytotoxicity assays) using standardized protocols (e.g., fixed exposure time: 48 hours).
  • Control experiments : Verify purity via HPLC (>95%) to rule out impurities influencing activity .
  • Structural analogs : Test derivatives (e.g., halogen substitution at C8) to isolate structure-activity relationships .

Q. What strategies improve regioselectivity in functionalizing the dioxinoquinoline scaffold?

Methodological Answer:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate C7-H, enabling electrophilic substitution (e.g., bromination) .
  • Protecting groups : Temporarily block the 4-chlorobenzoyl group with TMSCl during alkylation steps .

Q. How can reaction mechanisms be validated for key synthetic steps?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–H activation) .
  • Intermediate trapping : Use in-situ IR or LC-MS to detect transient species (e.g., enamine intermediates during cyclization) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data?

Methodological Answer:

  • Non-linear regression : Fit data to Hill equation (log[inhibitor] vs. response) using GraphPad Prism (R² >0.95) .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Q. How can crystallographic data discrepancies (e.g., bond length variations) be addressed?

Methodological Answer:

  • Rigorous refinement : Use SHELXL97 with anisotropic displacement parameters for non-H atoms and riding models for H atoms (Uiso = 1.2Ueq) .
  • Validation tools : Check CIF files with PLATON/CHECKCIF for symmetry errors or missed hydrogen bonds .

Q. What are the best practices for reporting synthetic yields and reproducibility?

Methodological Answer:

  • Detailed protocols : Specify reaction scales (e.g., 1 mmol), solvent grades (e.g., anhydrous THF), and purification methods (e.g., column chromatography: 40–63 µm silica) .
  • Replication : Independent synthesis by two lab members, with yields within ±5% variance .

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